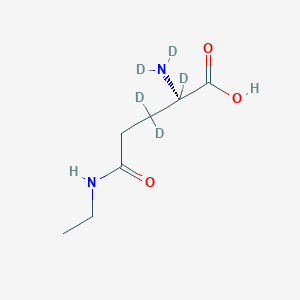![molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0](/img/new.no-structure.jpg)
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a glucuronide conjugate of a synthetic carboxylic acid derivative. This conjugate formation enhances the solubility and excretion of the parent compound . It is commonly used in the study of phase II drug metabolism, where glucuronidation plays a crucial role in the detoxification and elimination of xenobiotics and endogenous substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide typically involves the conjugation of a carboxylic acid derivative with glucuronic acid. The reaction conditions often require the presence of activating agents such as carbodiimides to facilitate the formation of the ester bond between the carboxylic acid and the glucuronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid moieties.
Reduction: Reduction reactions may target the carbonyl groups within the glucuronide structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage between the carboxylic acid and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylates and other oxidized derivatives.
Reduction: Reduced forms of the glucuronide, such as alcohols.
Substitution: Substituted glucuronides with different functional groups replacing the ester linkage.
Scientific Research Applications
Chemistry:
- Used as a model compound to study glucuronidation processes and phase II metabolism.
Biology:
- Investigated for its role in the detoxification of endogenous and exogenous substances.
Medicine:
- Explored for its potential in drug development and pharmacokinetics studies.
Industry:
Mechanism of Action
Mechanism: The compound exerts its effects primarily through glucuronidation, a process where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating its excretion. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to the substrate .
Molecular Targets and Pathways:
UDP-glucuronosyltransferase (UGT): The primary enzyme involved in the conjugation process.
Glucuronic Acid Pathway: The metabolic pathway that generates glucuronic acid from glucose.
Comparison with Similar Compounds
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucoside
- [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Sulfate
Uniqueness:
- The glucuronide conjugate is unique in its enhanced solubility and excretion properties compared to other similar compounds like glucosides and sulfates. This makes it particularly valuable in studies of drug metabolism and detoxification .
Properties
CAS No. |
1217463-87-0 |
|---|---|
Molecular Formula |
C₂₂H₂₈O₁₂ |
Molecular Weight |
484.45 |
Synonyms |
1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)



